Pyrrolo[1,2-a]pyrazine-8-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
pyrrolo[1,2-a]pyrazine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-1-3-10-4-2-9-5-7(6)10/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNHJQXAQCRRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=CC2=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158945-78-9 | |
| Record name | Pyrrolo[1,2-a]pyrazine-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Pyrrolo[1,2-a]pyrazine-8-carboxylic Acid: Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold as a Privileged Core in Medicinal Chemistry
The pyrrolo[1,2-a]pyrazine nucleus is a significant heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. This fused bicyclic system, comprising a pyrrole and a pyrazine ring, serves as the foundational structure for a variety of biologically active molecules. Its rigid conformation and diverse substitution possibilities have made it an attractive target for the development of novel therapeutic agents. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anticancer and antiallergic properties. This guide provides a detailed technical overview of a specific, yet important, member of this family: pyrrolo[1,2-a]pyrazine-8-carboxylic acid. We will delve into its chemical structure, physicochemical properties, and explore the synthetic pathways to access this valuable building block.
Molecular Structure and Chemical Identity
This compound is a specific isomer within the pyrrolopyrazine carboxylic acid family. The precise placement of the carboxylic acid group at the 8-position of the bicyclic system is crucial for its chemical reactivity and subsequent use in the synthesis of more complex molecules.
The fundamental structure of this compound is depicted below:
Caption: Conceptual workflow for the synthesis of the Pyrrolo[1,2-a]pyrazine core.
Causality Behind Experimental Choices:
-
N-Alkylation: The introduction of a side chain on the pyrrole nitrogen is the first critical step to building the second ring. The choice of a halo-acetyl derivative provides the necessary two-carbon unit for the pyrazine ring. The use of a base like potassium carbonate is essential to deprotonate the pyrrole nitrogen, facilitating the nucleophilic substitution.
-
Enamine Formation: The subsequent reaction with an amine source transforms the introduced side chain into a reactive enamine. This step is crucial for setting up the intramolecular cyclization.
-
Intramolecular Cyclization: Heating the enamine intermediate in the presence of a reagent like ammonium acetate provides the second nitrogen atom for the pyrazine ring and drives the cyclization and subsequent aromatization to form the stable pyrrolo[1,2-a]pyrazine scaffold.
Spectroscopic Characterization
While a full experimental dataset for this compound is not available, we can predict the key features of its NMR and mass spectra based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyrazine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid group and the nitrogen atoms in the heterocyclic system. Protons on the pyrazine ring will likely appear at a lower field (higher ppm) compared to those on the pyrrole ring. The carboxylic acid proton will typically appear as a broad singlet at a very low field (often >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for all eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >160 ppm). The carbons attached to the nitrogen atoms will also have characteristic chemical shifts.
Mass Spectrometry (MS)
The predicted mass spectral data from PubChem provides valuable information for identifying the compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 163.05020 |
| [M+Na]⁺ | 185.03214 |
| [M-H]⁻ | 161.03564 |
These predicted values can be used to confirm the presence of the target molecule in a reaction mixture using high-resolution mass spectrometry.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes it a valuable starting point for the development of new drugs.
Anticancer and Antiallergic Potential
Research has shown that derivatives of pyrrolo[1,2-a]pyrazine exhibit significant biological activities. For instance, various substituted pyrrolo[1,2-a]quinoxalines, which share a similar core structure, have been synthesized and evaluated for their oral antiallergic activity. [1]Furthermore, the development of chemical libraries based on the pyrrolo[1,2-a]pyrazine scaffold has led to the discovery of compounds with potent anticancer activity. [2] The carboxylic acid group at the 8-position of this compound serves as a versatile chemical handle. It can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize its biological activity.
The general workflow for utilizing this compound in a drug discovery program is outlined below:
Caption: Workflow for the use of this compound in drug discovery.
Conclusion and Future Perspectives
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. While detailed experimental data for this specific isomer is limited in the public domain, the well-established chemistry of the pyrrolo[1,2-a]pyrazine scaffold provides a solid foundation for its synthesis and derivatization. The strategic placement of the carboxylic acid group at the 8-position offers a key site for chemical modification, enabling the exploration of this chemical space for the discovery of new therapeutic agents. As the demand for novel drug candidates continues to grow, the importance of versatile and synthetically accessible scaffolds like this compound will undoubtedly increase. Further research into the synthesis and biological evaluation of this specific isomer and its derivatives is warranted and holds the promise of uncovering new and potent therapeutic agents.
References
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Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 2019. [Link]
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Pyrrolo(1,2-a)pyrazine. PubChem. [Link]
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Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Molecules, 2020. [Link]
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Synthesis and oral antiallergic activity of carboxylic acids derived from imidazo[2,1-c]b[1][2]enzoxazines, imidazo[1,2-a]quinolines, imidazo[1,2-a]quinoxalines, imidazo[1,2-a]quinoxalinones, pyrrolo[1,2-a]quinoxalinones, pyrrolo[2,3-a]quinoxalinones, and imidazo[2,1-b]benzothiazoles. Journal of Medicinal Chemistry, 1988. [Link]
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Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 2022. [Link]
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This compound. PubChem. [Link]
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Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 2017. [Link]
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Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 2018. [Link]
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Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST WebBook. [Link]
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Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 2016. [Link]
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Pyrrolo[1,2-a]pyrazine-3-carboxylic acid hydrochloride. PubChem. [Link]
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Design, Synthesis, and Study of Anxiolytic Activity of New Pyrrolo[1,2-a]Pyrazine-Containing TSPO Ligands. Russian Journal of Bioorganic Chemistry, 2023. [Link]
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Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: Journal of Chemistry, 2016. [Link]
Sources
The Pyrazine-8-Carboxylic Acid Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazine core, a deceptively simple six-membered aromatic heterocycle, has proven to be a remarkably versatile and enduring scaffold in the landscape of medicinal chemistry. Its derivatives, particularly those bearing a carboxylic acid moiety, have given rise to compounds of profound therapeutic importance. This guide provides a comprehensive technical overview of pyrazine-8-carboxylic acid derivatives, with a primary focus on the extensively studied and clinically vital pyrazine-2-carboxylic acid isomers. We will delve into the intricacies of their synthesis, explore the nuanced structure-activity relationships that govern their biological effects, and elucidate their mechanisms of action across a spectrum of diseases, from infectious agents like Mycobacterium tuberculosis to viral pathogens and cancer. This document is intended to serve as a detailed resource for researchers, offering both foundational knowledge and field-proven insights to inspire and guide future drug discovery efforts centered on this privileged scaffold.
The Pyrazine Core: Physicochemical Properties and Therapeutic Significance
The pyrazine ring is a 1,4-diazine, characterized by two nitrogen atoms at opposing positions in the aromatic ring. This arrangement imparts a unique electronic signature, creating a π-deficient system that influences the molecule's reactivity, metabolic stability, and ability to engage in crucial intermolecular interactions with biological targets. The incorporation of a carboxylic acid group, most commonly at the 2-position, introduces a key functional handle for derivatization and a potential coordination point for target binding.
The therapeutic legacy of this scaffold is anchored by Pyrazinamide (PZA) , a cornerstone first-line drug for the treatment of tuberculosis (TB) for over six decades.[1] PZA's critical role in shortening TB therapy highlights the profound impact that simple heterocyclic molecules can have on global health.[2] Beyond its renowned antimycobacterial activity, the pyrazine-carboxylic acid framework has been explored for a wide array of pharmacological applications, including antiviral, anticancer, anti-inflammatory, and diuretic agents.[1][3][4]
Synthetic Strategies for Pyrazine-2-Carboxamide Derivatives
The synthesis of pyrazine-2-carboxylic acid and its amide derivatives is a well-established field, yet one that continues to evolve with the advent of new coupling reagents and methodologies. The classical and most direct approach involves the activation of the carboxylic acid to facilitate amide bond formation.
Activation of Pyrazine-2-Carboxylic Acid
A common and effective method for activating pyrazine-2-carboxylic acid is its conversion to the corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF).[5] The resulting pyrazine-2-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by a wide range of amines to form the desired amide derivatives.[6]
Alternatively, a variety of modern coupling reagents can be employed to mediate the amide bond formation directly from the carboxylic acid, avoiding the often harsh conditions associated with thionyl chloride. These reagents include:
-
Propylphosphonic anhydride (T3P®): A mild and efficient coupling agent that offers advantages such as low toxicity and easy purification of the product.[3]
-
Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride): Used in the Yamaguchi esterification and amidation, this reagent proceeds through a mixed anhydride intermediate.[7][8]
-
Carbodiimides (e.g., EDCI) with additives (e.g., HOBt): A widely used combination in peptide synthesis that can be readily adapted for the preparation of pyrazine carboxamides.[3]
Representative Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of N-substituted pyrazine-2-carboxamides, a common class of derivatives.
Caption: General workflow for the synthesis of N-substituted pyrazine-2-carboxamides.
The Anti-Tuberculosis Powerhouse: Mechanism of Pyrazinamide
The profound impact of pyrazinamide (PZA) on tuberculosis therapy warrants a detailed examination of its unique mechanism of action. PZA is a prodrug, meaning it is inactive until it is metabolized into its active form within the bacterium.[9]
-
Activation: PZA diffuses into Mycobacterium tuberculosis, where the bacterial enzyme pyrazinamidase (encoded by the pncA gene) hydrolyzes the amide bond to form pyrazinoic acid (POA).[9]
-
Acidic Environment: POA is most effective in the acidic microenvironments found within macrophages and granulomas, where the bacterium often resides in a semi-dormant state.[10]
-
Target Inhibition: The primary target of POA has been identified as the aspartate decarboxylase, PanD.[7][8][9] PanD is a crucial enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor for numerous metabolic processes, including fatty acid synthesis.
-
Consequence: By binding to and inhibiting PanD, POA disrupts the CoA supply, leading to metabolic collapse and cell death, particularly in persistent, non-replicating mycobacteria.[7][8]
The following diagram illustrates the activation and mechanism of action of Pyrazinamide.
Caption: Activation and mechanism of action of Pyrazinamide (PZA).
Structure-Activity Relationships (SAR)
Extensive research has been dedicated to modifying the pyrazine-2-carboxamide scaffold to enhance antimycobacterial potency and overcome resistance. The following table summarizes key SAR findings from various studies.
| Compound Series | General Structure | Key Substitutions (R¹, R²) | Observed Activity (MIC against M. tuberculosis H37Rv) | Reference(s) |
| N-Phenylpyrazine-2-carboxamides | Pyrazine ring with -CONH-Phenyl | R¹=H, 5-t-Bu, 6-ClR²=Various on phenyl ring (e.g., 3-I-4-CH₃, 2-Br-3-CH₃) | Compounds with iodo and methyl substitutions on the phenyl ring showed high activity (MIC < 2.0 µmol/L). The 5-t-Bu, 6-Cl substituted pyrazine with a 3-iodo-4-methylphenyl group was particularly potent (IC₉₀ = 0.819 µg/mL). | [11][12] |
| N-Benzylpyrazine-2-carboxamides | Pyrazine ring with -CONH-CH₂-Phenyl | R¹=H, 5-t-Bu, 6-ClR²=Various on benzyl ring (e.g., 4-OCH₃, 3-CF₃, 4-Cl) | 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide showed the highest activity (MIC = 6.25 µg/mL). No clear correlation with lipophilicity was observed. | [6][13] |
| 3-Aminopyrazine-2-carboxamides | 3-Amino-pyrazine ring with -CONH-R² | R²=Benzyl, Phenyl, Alkyl chains | 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was the most active against Mtb (MIC = 12.5 µg/mL). For alkyl derivatives, activity increased with chain length. | [14] |
| 3-Benzylaminopyrazine-2-carboxamides | 3-Benzylamino-pyrazine ring with -CONH-R² | R²=Benzyl with various substitutions | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showed the best activity (MIC = 6 µM) and low cytotoxicity. | [15] |
Broader Therapeutic Horizons
While the anti-TB activity of pyrazine-carboxylic acid derivatives is well-established, their therapeutic potential extends to other critical areas of medicine.
Anticancer Activity
Pyrazine derivatives have garnered significant attention as potential anticancer agents.[1][4] Their mechanism of action in this context is diverse and can involve:
-
Kinase Inhibition: The pyrazine scaffold can be found in molecules designed to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[5]
-
Induction of Apoptosis: Certain pyrazine derivatives have been shown to induce programmed cell death in cancer cells.[5]
-
DNA Intercalation: Some fused pyrazine systems have pharmacological effects that are explained by their ability to intercalate with DNA.[5]
-
EGFR and VEGFR Inhibition: Molecular docking studies have suggested that some pyrazine derivatives exhibit good binding affinity to the EGFR and VEGFR receptor binding sites, which are key targets in cancer therapy.[5]
Antiviral Properties
The pyrazine nucleus is a key component of the broad-spectrum antiviral drug Favipiravir (T-705) , which is active against a range of RNA viruses, including influenza.[16][17] The mechanism is thought to involve the inhibition of viral RNA-dependent RNA polymerase (RdRp). This has spurred the synthesis and evaluation of numerous pyrazine-based nucleoside and non-nucleoside analogues as potential antiviral agents against influenza, HIV, and other viruses.[16][18][19] For instance, certain 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues have shown potent anti-influenza activity with low cytotoxicity.[16]
Anti-inflammatory Effects
Pyrazine derivatives have also demonstrated promising anti-inflammatory properties. Their mechanism in this arena is often linked to the modulation of key inflammatory pathways:
-
COX Inhibition: Similar to many nonsteroidal anti-inflammatory drugs (NSAIDs), some pyrazine-containing hybrids are being investigated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[3]
-
Reduction of Oxidative Stress: The antioxidant properties of some pyrazine derivatives can contribute to their anti-inflammatory effects by neutralizing free radicals that perpetuate the inflammatory response.[20]
Key Experimental Protocols
To facilitate further research in this area, we provide detailed, field-proven protocols for the synthesis of a representative pyrazine-2-carboxamide and its subsequent evaluation for antimycobacterial activity.
Protocol: Synthesis of N-Benzyl-3-chloropyrazine-2-carboxamide
This protocol is adapted from established literature procedures.[21]
Materials:
-
3-Chloropyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Benzylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloropyrazine-2-carboxylic acid (1 equivalent) in anhydrous toluene. Add thionyl chloride (2-3 equivalents) dropwise. Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The crude 3-chloropyrazine-2-carbonyl chloride is typically used in the next step without further purification.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the amine solution in an ice bath (0 °C).
-
Reaction: Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-benzyl-3-chloropyrazine-2-carboxamide by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
This protocol is a generalized broth microdilution method.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Pyrazinamide (PZA) as a positive control
-
Resazurin sodium salt solution (for viability indication)
-
Sterile PBS with Tween 80 (0.05%)
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth until it reaches the mid-log phase of growth. Adjust the turbidity of the bacterial suspension with fresh medium to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL. Dilute this suspension 1:50 in 7H9 broth to obtain the final inoculum.[22]
-
Plate Preparation: Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first column of wells, resulting in a 2-fold dilution.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last column of dilutions.
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well, bringing the final volume to 200 µL. This results in a final inoculum density of approximately 1-5 x 10⁵ CFU/mL.[22] Include a drug-free well as a growth control and a well with medium only as a sterility control.
-
Incubation: Seal the plates and incubate at 37 °C for 7-14 days.
-
MIC Determination: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[23]
Conclusion and Future Perspectives
The pyrazine-8-carboxylic acid scaffold, exemplified by its 2-isomer, remains a fertile ground for the discovery of new therapeutic agents. Its journey from a simple anti-tubercular prodrug to a versatile platform for anticancer, antiviral, and anti-inflammatory drug design is a testament to the power of heterocyclic chemistry. The continued exploration of novel synthetic methodologies will undoubtedly lead to a greater diversity of derivatives with tailored pharmacological profiles. A deeper understanding of the molecular targets and pathways modulated by these compounds, coupled with advanced computational modeling, will enable a more rational design of next-generation pyrazine-based therapeutics. As we confront the challenges of drug resistance and the need for more effective treatments for a host of diseases, the humble pyrazine ring is poised to remain a central character in the ongoing narrative of drug discovery.
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Doležal, M., Zitko, J., Kešetovičová, D., et al. (2009). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. ResearchGate. [Link]
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Shi, W., Zhang, S., Li, Y., et al. (2025). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers in Microbiology, 16. [Link]
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Warren, T. K., Jordan, R., Lo, M. K., et al. (2016). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry, 59(10), 4648-4668. [Link]
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Tsolaki, E., & Geronikaki, A. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(16), 3749. [Link]
-
Meher, C. P., Singh, M., & Meher, L. K. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1928. [Link]
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Abbas, S. Y., El-Sharief, M. A. S., Basyouni, W. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(12), 2132. [Link]
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Tsolaki, E., & Geronikaki, A. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. [Link]
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Salfinger, M., & Heifets, L. B. (1988). Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method. Antimicrobial Agents and Chemotherapy, 32(7), 1002-1004. [Link]
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Ghiraldi, L. D., Campanerut, P. A. Z., Spositto, F. L. E., et al. (2011). Evaluation of the microscopic observation drug susceptibility assay for detection of Mycobacterium tuberculosis resistance to pyrazinamide. Clinical Microbiology and Infection, 17(11), 1792-1797. [Link]
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da Silva, P. A., de Aguiar, P. F., de Fátima, A., et al. (2011). Evaluation of Methods for Testing the Susceptibility of Clinical Mycobacterium tuberculosis Isolates to Pyrazinamide. Journal of Clinical Microbiology, 49(10), 3658-3662. [Link]
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Servusová, B., Eibinová, D., Doležal, M., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. ResearchGate. [Link]
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Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2). [Link]
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The Pyrazine Scaffold: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in diverse molecular interactions have cemented its status as a privileged scaffold in drug design. This in-depth technical guide provides a comprehensive overview of the pyrazine core, designed for researchers, scientists, and drug development professionals. We will navigate through the synthetic intricacies of constructing and functionalizing the pyrazine ring, delve into its critical role in medicinal chemistry with a focus on structure-activity relationships, and explore its impact on key biological pathways through the lens of prominent drug examples. This guide aims to equip the reader with the foundational knowledge and practical insights necessary to effectively leverage the pyrazine scaffold in the pursuit of novel therapeutics.
The Pyrazine Core: Physicochemical Properties and Synthetic Landscape
The pyrazine ring is a π-deficient system, a consequence of the two electron-withdrawing nitrogen atoms. This electronic characteristic imparts a unique reactivity profile and influences its interactions with biological targets. The pyrazine core is generally stable to metabolic degradation, a desirable feature in drug candidates.
Classical Synthetic Routes: Building the Foundation
The construction of the pyrazine ring has a rich history, with several classical methods still finding application in modern synthesis. Understanding these foundational reactions provides a crucial context for the evolution of pyrazine synthesis.
-
Staedel-Rugheimer Pyrazine Synthesis (1876): This venerable method involves the reaction of a 2-chloroacetophenone with ammonia to generate an α-amino ketone. This intermediate then undergoes self-condensation and subsequent oxidation to yield the corresponding 2,5-disubstituted pyrazine.[1][2]
-
Gutknecht Pyrazine Synthesis (1879): A variation of the Staedel-Rugheimer synthesis, the Gutknecht method also relies on the self-condensation of an α-amino ketone.[1][2] However, it differs in the initial preparation of the α-amino ketone, which is typically formed through the reduction of an α-oximino ketone.[3][4] The resulting dihydropyrazine is then oxidized to the aromatic pyrazine.[3][4]
Experimental Protocol: Gutknecht Pyrazine Synthesis (General Procedure) [3][4]
Step 1: Synthesis of the α-Oximino Ketone
-
Dissolve the starting ketone in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of an alkyl nitrite (e.g., amyl nitrite) or sodium nitrite in the presence of an acid (e.g., HCl).
-
Stir the reaction mixture at room temperature until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Work up the reaction by extraction to isolate the crude α-oximino ketone.
Step 2: Reduction and Dimerization to Dihydropyrazine
-
Dissolve the α-oximino ketone in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a reducing agent, such as zinc dust or perform catalytic hydrogenation (e.g., H₂/Pd-C).
-
The reduction of the oxime to the amine is followed by spontaneous dimerization to the dihydropyrazine.
-
Monitor the reaction by TLC until the starting material is consumed.
Step 3: Oxidation to the Pyrazine
-
To the dihydropyrazine intermediate solution, add an oxidizing agent such as copper(II) sulfate or allow for air oxidation.
-
Heat the reaction mixture if necessary to drive the oxidation to completion.
-
After cooling, neutralize the reaction mixture and extract the pyrazine product with an organic solvent.
-
Purify the crude product by distillation or column chromatography.
Modern Synthetic Methodologies: Expanding the Toolkit
While classical methods are robust, modern organic synthesis has introduced a plethora of more efficient and versatile techniques for constructing and functionalizing the pyrazine scaffold. These methods often offer milder reaction conditions, greater functional group tolerance, and improved yields.
-
Condensation of 1,2-Diketones with 1,2-Diamines: This is a straightforward and widely used method for preparing quinoxalines (benzopyrazines) and can be adapted for pyrazine synthesis. The reaction involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have become indispensable for the functionalization of pre-formed halopyrazine rings, allowing for the introduction of a wide array of substituents.
-
C-H Activation: Direct C-H activation of the pyrazine ring is an emerging and highly atom-economical strategy for introducing new functional groups, avoiding the need for pre-functionalized starting materials.
Comparative Analysis of Synthetic Methods:
The choice of synthetic route is dictated by several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Classical methods are often favored for the synthesis of simple, symmetrically substituted pyrazines. Modern methods, particularly cross-coupling and C-H activation, provide unparalleled flexibility for the synthesis of complex, highly functionalized pyrazine derivatives.
The Pyrazine Scaffold in Medicinal Chemistry: A Privileged Structure
The pyrazine ring is a prominent feature in a multitude of clinically approved drugs and investigational agents across a wide range of therapeutic areas. Its prevalence stems from its ability to act as a versatile pharmacophore, a bioisostere for other aromatic systems, and a scaffold that can be readily decorated with functional groups to optimize pharmacokinetic and pharmacodynamic properties.
Structure-Activity Relationships (SAR): A Focus on Kinase Inhibition
Pyrazine derivatives have emerged as a particularly rich source of kinase inhibitors. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The following table summarizes the structure-activity relationships for a selection of pyrazine-based kinase inhibitors.
| Compound Class | Target Kinase(s) | Key Structural Features & SAR Insights | Representative IC₅₀ Values |
| Imidazo[1,2-a]pyrazines | CDK9 | A pyridin-4-yl group at position 2 and a benzyl group at position 3 of the imidazo[1,2-a]pyrazine core were found to be optimal for CDK9 inhibitory activity. | 0.16 µM (for the most potent derivative)[5] |
| Pyrazine-2-carbonitriles | CHK1 | A 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile scaffold demonstrated high potency and selectivity for CHK1. The nitrile and N-4 of the pyrazine ring interact with a water-filled pocket, contributing to selectivity.[6] | 1.4 nM and 2.1 nM for representative compounds[7] |
| Imidazo[4,5-b]pyrazines | Aurora Kinases | The imidazo[4,5-b]pyrazine core serves as a scaffold for designing selective Aurora kinase inhibitors. Substitutions on the pyrazine and imidazole rings are crucial for modulating potency and selectivity. | Data for a closely related imidazo[4,5-b]pyridine derivative shows potent inhibition.[8] |
Case Studies of FDA-Approved Pyrazine-Containing Drugs
The therapeutic impact of the pyrazine scaffold is best illustrated by examining its role in several successful drugs.
-
Bortezomib (Velcade®): A first-in-class proteasome inhibitor for the treatment of multiple myeloma. The pyrazinecarboxamide moiety is crucial for its activity. Bortezomib reversibly inhibits the 26S proteasome, a key component of the cellular machinery responsible for protein degradation.[9]
-
Pyrazinamide: A frontline anti-tuberculosis drug. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme.[10] Pyrazinoic acid disrupts membrane energetics and inhibits fatty acid synthase I in Mycobacterium tuberculosis.
Mechanism of Action: Impact on Cellular Signaling Pathways
The biological effects of pyrazine-containing drugs are a direct consequence of their interaction with specific cellular targets, leading to the modulation of critical signaling pathways.
Bortezomib and the NF-κB Signaling Pathway
The inhibition of the proteasome by Bortezomib has profound downstream effects on cellular signaling, most notably on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[11][12] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation.
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Troubleshooting & Optimization
Technical Support Center: Pyrazine-2-Carboxylic Acid
Welcome to the Technical Support Center for pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during experimentation with this versatile heterocyclic compound. Pyrazine-2-carboxylic acid and its derivatives are crucial building blocks in medicinal chemistry, known for their presence in various therapeutic agents.[1][2][3][4] This guide provides in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of pyrazine-2-carboxylic acid that I should be aware of before starting my experiments?
A1: Understanding the core chemical properties of pyrazine-2-carboxylic acid is crucial for experimental design. Here is a summary of its key characteristics:
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₂ | [5][6] |
| Molecular Weight | 124.10 g/mol | [5][7] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 222-225 °C (decomposes) | |
| Solubility | Soluble in methanol and DMSO. | [8] |
| pKa | The pyrazine ring is weakly basic. | [9] |
The presence of the carboxylic acid group makes the compound acidic, while the two nitrogen atoms in the pyrazine ring confer weak basicity.[9][10] This amphoteric nature can influence its reactivity and solubility in different pH environments. The aromatic pyrazine ring is relatively electron-deficient, which influences its substitution patterns.
Q2: What are the recommended storage conditions for pyrazine-2-carboxylic acid to ensure its stability?
A2: To maintain the integrity of pyrazine-2-carboxylic acid, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Recommended storage temperatures are generally between 0-8 °C.[6][12] It is important to keep it away from strong oxidizing agents and sources of ignition.[11][13] Proper storage is critical to prevent degradation and ensure reproducible experimental results.
Q3: What safety precautions should be taken when handling pyrazine-2-carboxylic acid?
A3: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[13][14] Handling should be done in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[11][13] Avoid contact with skin and eyes.[13] In case of contact, rinse the affected area thoroughly with water.[14]
Troubleshooting Guides
Issue 1: Low or No Yield in Amide/Ester Coupling Reactions
Q: I am attempting an amide or ester coupling reaction with pyrazine-2-carboxylic acid, but I am consistently obtaining low yields or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low yields in coupling reactions involving pyrazine-2-carboxylic acid are a common challenge. The electron-withdrawing nature of the pyrazine ring can deactivate the carboxylic acid, making it less reactive. Here’s a systematic approach to troubleshooting this issue.
Potential Causes & Solutions:
-
Inadequate Activation of the Carboxylic Acid: The carboxylic acid needs to be converted into a more reactive species.
-
Choice of Coupling Reagent: Not all coupling reagents are equally effective for this substrate.
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the outcome.
-
Solution: Ensure your reaction is performed under anhydrous conditions, as water can quench the activated species. Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields.[16]
-
Issue 2: Difficulty in Product Purification
Q: I have successfully synthesized my pyrazine derivative, but I am facing challenges in purifying the final product from the reaction mixture.
A: Purification can be challenging due to the properties of pyrazine compounds and potential byproducts.
Potential Causes & Solutions:
-
Residual Starting Materials or Reagents: Unreacted starting materials or excess coupling reagents can co-elute with the product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the limiting reagent. A simple aqueous work-up can often remove water-soluble impurities like EDCI urea byproduct.
-
-
Inappropriate Chromatography Conditions: The choice of solvent system and stationary phase is critical.
-
Solution: For silica gel column chromatography, a gradient elution is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A typical elution system could be ethyl acetate/2-propanol/water or 1-butanol/ethanol/water/ammonium hydroxide.
-
[16]3. Product Crystallization Issues: The product may be an oil or difficult to crystallize.
- Solution: If direct crystallization fails, try recrystallization from a different solvent system. If the product remains an oil, purification by column chromatography is the best approach.
[16]Purification Workflow:
Caption: General purification workflow for pyrazine derivatives.
Issue 3: Inconsistent Analytical Data (NMR, MS)
Q: The analytical data for my synthesized pyrazine derivative is not clean or consistent with the expected structure. What could be the problem?
A: Inconsistent analytical data usually points to impurities or structural misassignment.
Potential Causes & Solutions:
-
Presence of Impurities: As discussed in the purification section, residual solvents or byproducts can complicate spectra.
-
Solution: Ensure the sample is thoroughly dried under vacuum to remove residual solvents, which are common culprits in ¹H NMR spectra. Re-purify the compound if necessary.
-
-
Structural Isomers: Depending on the substitution pattern of your reactants, you might be forming constitutional isomers.
-
Solution: Carefully analyze the coupling patterns and chemical shifts in your NMR spectra. 2D NMR techniques like COSY and HMQC can help elucidate the connectivity of your molecule.
-
-
Incorrect Mass Spectrometry Ionization: The compound may not be ionizing as expected.
-
Solution: Try different ionization techniques (e.g., ESI, APCI) and polarities (positive and negative ion mode). Ensure the mass spectrometer is properly calibrated. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
-
Analytical Characterization Protocol:
| Technique | Purpose | Key Considerations |
| ¹H NMR | Determine the proton environment and connectivity. | Use a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃). |
| ¹³C NMR | Determine the carbon skeleton. | DEPT experiments can help distinguish between CH, CH₂, and CH₃ groups. |
| LC-MS | Confirm molecular weight and purity. | Use a suitable column (e.g., C18) and mobile phase. |
| HRMS | Determine the exact mass and elemental composition. | Crucial for confirming the identity of a novel compound. |
References
- Barlin, G. B. (1982). The Pyrazines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
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- Preparation method of pyrazine carboxylic acid. (2016). CN106220574A.
- Pyrazine-2-carboxylic Acid. CymitQuimica.
- Pyrazine Safety D
- 6-(ethylamino)
- Managing incompatible reagents with pyrazine carboxylic acids. Benchchem.
- Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112.
- A kind of preparation method of pyrazine carboxylic acid. (2016). CN106220574A.
- Pyrazine carboxylic acid. Bioaustralis Fine Chemicals.
- Miniyar, P. B., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625.
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- 1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid Safety D
- Picolinic Acid Safety D
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- Chemical Transformation of Pyrazine Derivatives. (2021). Walailak Journal of Science and Technology, 18(10), 9133.
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- 7-Boc-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-2-carboxylic acid. Chem-Impex.
- Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2015). Journal of Molecular Structure, 1098, 309-317.
- Synthesis and reactions of Pyrazine. (2020). YouTube.
- Pyrazine. Wikipedia.
- Pyrazine carboxylic acids and deriv
- Pyrazine carboxylic acid derivatives of dichlorobis(cyclopentadienyl)titanium (IV). (2012). Journal of the Serbian Chemical Society, 77(7), 941-948.
- Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (2001). Chemical Papers, 55(4), 242-246.
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2003). Molecules, 8(12), 947-961.
- Ester Synthesis Lab (Student Handout).
- Testing for Carboxyl Group Procedure, Observ
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Safety Operating Guide
A Guide to the Safe Disposal of Pyrrolo[1,2-a]pyrazine-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Hazard Profile and Analogs
Key Inferred Hazards:
-
Acute Toxicity (Oral): Likely harmful if ingested.
-
Skin Irritation: May cause irritation upon contact.
-
Eye Damage: Potential for serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
Given these potential hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of Pyrrolo[1,2-a]pyrazine-8-carboxylic acid is a multi-step process that begins with waste characterization and ends with removal by certified professionals. This workflow is designed to minimize risk and ensure regulatory adherence.
Caption: Decision workflow for the disposal of this compound.
PART A: Waste Preparation and Segregation
-
Characterize the Waste Stream:
-
Solid Waste: If you are disposing of the pure compound, contaminated labware (e.g., weigh boats, gloves, pipette tips), or contaminated silica gel, it should be treated as solid hazardous waste.
-
Liquid Waste: If the compound is in solution, identify all solvent components. The entire solution is considered hazardous waste. Do not mix with other waste streams unless compatibility has been verified.
-
-
Select an Appropriate Waste Container:
-
The container must be in good condition, leak-proof, and compatible with the waste.[2][3]
-
For this compound and its solutions, High-Density Polyethylene (HDPE) or glass containers are recommended.[4][5][6][7][8] Polyethylene offers excellent resistance to a wide range of chemicals, including many acids and organic solvents.[5][6][7][8]
-
Ensure the container has a secure, tight-fitting lid.[3]
-
-
Properly Label the Waste Container:
-
As soon as the first drop of waste is added, the container must be labeled.[9]
-
List the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2]
-
If it is a mixed waste stream, list all constituents and their approximate percentages.[2]
-
Include the name of the principal investigator and the laboratory location.[10]
-
PART B: Waste Accumulation and Storage
-
Accumulate Waste in a Satellite Accumulation Area (SAA):
-
Segregate from Incompatible Materials:
-
Store the waste container in a secondary containment bin to prevent spills from spreading.
-
While specific reactivity data for this compound is limited, as a general rule for nitrogen-containing compounds and carboxylic acids, it should be stored away from strong oxidizing agents, strong bases, and reactive metals.
-
-
Keep Containers Securely Closed:
PART C: Final Disposal
-
Arrange for Waste Pickup:
-
Professional Removal:
-
Only trained EHS personnel or a licensed chemical waste vendor should handle the final removal of the hazardous waste from your laboratory.[10]
-
-
Documentation:
-
Maintain a record of the waste generated and its disposal date as part of your laboratory's chemical inventory and safety records.
-
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12] |
| Small Spill | Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand). Collect the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste. |
| Large Spill | Evacuate the immediate area. Alert your laboratory supervisor and contact your institution's EHS office or emergency response team immediately. |
The Causality Behind Disposal Choices
-
Why Segregation is Critical: Nitrogen-containing heterocyclic compounds can have unpredictable reactivity. Mixing them with incompatible waste, such as strong oxidizing acids, could lead to a runaway reaction, generating heat, toxic gases, or even an explosion. Segregation is a fundamental principle of chemical safety that prevents such hazardous interactions.[2][10]
-
Why Professional Disposal is Non-Negotiable: this compound and its analogs are not suitable for drain or regular trash disposal.[12] They must be disposed of through controlled incineration at a licensed facility to ensure complete destruction and prevent environmental contamination.[12] EHS and licensed vendors are equipped to handle, transport, and dispose of these materials in accordance with strict federal and local regulations.[2][9]
-
The Importance of Proper Labeling: Clear, accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents in case of an incident.[3][10] It is a cornerstone of regulatory compliance and personnel safety.[2]
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your research environment.
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Definitive Guide to Personal Protective Equipment for Handling Pyrrolo[1,2-a]pyrazine-8-carboxylic acid
This document provides comprehensive, experience-driven guidance on the selection and use of Personal Protective Equipment (PPE) for handling Pyrrolo[1,2-a]pyrazine-8-carboxylic acid. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of the researchers who make it possible. This guide moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work confidently and safely.
Foundational Principle: A Risk-Based Approach
The selection of PPE is not a static, one-size-fits-all protocol. It is a dynamic risk assessment process that must account for both the intrinsic hazards of a chemical and the specific procedures being performed. Handling a few milligrams within a contained system demands a different level of protection than manipulating several grams in an open-bench procedure. This guide is built on that foundational principle.
Hazard Assessment: Understanding the Adversary
The parent heterocycle, Pyrrolo[1,2-a]pyrazine, is classified under the Globally Harmonized System (GHS) with significant hazards.[1] It is reasonable and prudent to assume the carboxylic acid derivative carries a similar, if not identical, hazard profile.
Assumed GHS Classifications:
-
H302: Harmful if swallowed (Acute toxicity, oral)[1]
-
H315: Causes skin irritation[1]
-
H318: Causes serious eye damage[1]
-
H335: May cause respiratory irritation[1]
The physical form of this compound is typically a solid or fine powder. This presents a notable risk of aerosolization during handling, such as weighing or transfer, which directly impacts the need for respiratory and eye protection.[2][3]
Primary Lines of Defense: Engineering and Administrative Controls
Before any discussion of PPE, we must emphasize that PPE is the last line of defense. Its efficacy depends on the proper implementation of engineering and administrative controls.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne powders and vapors, minimizing your exposure. Ensure that eyewash stations and safety showers are located nearby and are unobstructed.[4]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Minimize the quantity of material used and the duration of exposure.
Core PPE Protocol: A Head-to-Toe Mandate
The following PPE is mandatory for any procedure involving this compound. The specific type and level of protection are determined by the scale and nature of the operation, as detailed in the table below.
Eye and Face Protection
The risk of serious eye damage (H318) is the most acute immediate hazard.[1] Standard safety glasses are insufficient .
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Standard Z87.1 are required at all times.[2] Goggles provide a 360-degree seal around the eyes, protecting against airborne powders and accidental splashes.[5]
-
Recommended for High-Risk Tasks: When handling larger quantities (>1 gram) or when there is a significant risk of splashing (e.g., during reaction quenching or crystallization), a full-face shield must be worn over chemical splash goggles.[2] This provides an additional layer of protection for the entire face.
Skin and Body Protection
-
Gloves: Double-gloving with chemical-resistant gloves is essential to prevent skin contact.[6] Nitrile gloves are a suitable choice for protection against irritation from incidental contact.[7]
-
Causality: The outer glove absorbs the initial contamination, while the inner glove protects your skin during the doffing process. Always inspect gloves for any signs of degradation or puncture before use.[7] For prolonged tasks, consult a glove compatibility chart to verify the breakthrough time for the solvents in use.[2]
-
-
Lab Coat: A flame-retardant lab coat with full-length sleeves and a snug fit at the cuffs is mandatory.[2] This should be fully buttoned to provide maximum coverage.
-
Additional Protection: For procedures involving larger quantities, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills.[7] Full-length pants and closed-toe shoes are a baseline requirement for entering any laboratory space.[2]
Respiratory Protection
The potential for respiratory tract irritation from airborne powder is a primary concern.[1][4] The choice of respirator is directly tied to the procedure's potential to generate dust.
-
Handling in a Fume Hood: For handling small quantities (<1 gram) exclusively within a properly functioning fume hood, a well-fitted N95 respirator is the minimum requirement.
-
Open Bench or Large Quantities: For weighing larger quantities or if there is any risk of the powder becoming airborne outside of a fume hood, a half-mask or full-face air-purifying respirator (APR) with P100 (particulate) cartridges is required.[3][7] This provides a higher level of protection against fine particulates.
Data Summary Table: Hazard-Matched PPE Selection
| Hazard (GHS Code) | Route of Exposure | Required PPE | Rationale |
| Serious Eye Damage (H318) [1] | Eyes | Chemical Splash Goggles (minimum); Face shield over goggles (recommended) | Prevents irreversible damage from airborne powder or splashes.[7] |
| Skin Irritation (H315) [1] | Skin | Double-layered Nitrile Gloves; Full-sleeve Lab Coat | Prevents direct contact with skin, which can cause irritation.[4] |
| Respiratory Irritation (H335) [1] | Inhalation | N95 Respirator (in hood); Half-mask APR with P100 filters (open air) | Protects respiratory tract from irritation caused by inhaling fine powder.[3][7] |
| Harmful if Swallowed (H302) [1] | Ingestion | Standard PPE & Good Hygiene | Prevents accidental ingestion through hand-to-mouth contact. |
Procedural Discipline: Donning, Doffing, and Disposal
Proper procedure is as critical as the equipment itself. A breach in protocol can render the best PPE useless.
PPE Donning and Doffing Workflow
The following diagram outlines the logical flow for safely wearing and removing your protective gear to minimize cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Spill Management and Disposal Plan
Accidents happen. A clear, pre-defined plan is essential for a safe and effective response.
In Case of a Spill:
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.
-
Assess: From a safe distance, assess the extent of the spill. Ensure you are wearing the appropriate level of PPE (including respiratory protection) before approaching.
-
Contain: Cover the spill with an absorbent material suitable for chemical powders. Do not use water, as this may increase the area of contamination.
-
Clean: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[8] Clean the spill area with a suitable solvent, working from the outside in.
-
Decontaminate: All materials used for cleanup, including your outer gloves and any contaminated clothing, must be disposed of as hazardous waste.
Waste Disposal:
-
All solid waste contaminated with this compound must be placed in a clearly labeled, sealed hazardous waste container.[8]
-
Dispose of the container through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations. Do not let the chemical enter drains or the environment.[8]
Conclusion: Safety as a Prerequisite for Innovation
Adherence to rigorous safety protocols is not a barrier to scientific progress; it is a fundamental prerequisite. By understanding the specific hazards of this compound and applying the layered defense system of engineering controls, administrative procedures, and appropriate PPE, you create an environment where innovation can thrive safely. Trust in your training, trust in your equipment, and always prioritize your well-being.
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- Safety Data Sheet for Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methyl-, (3R,8aS)-. (2023). ChemicalBook.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
